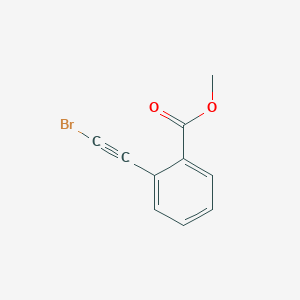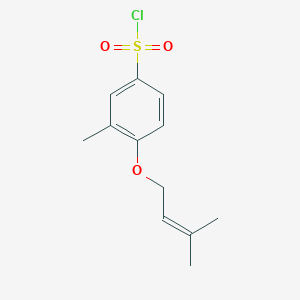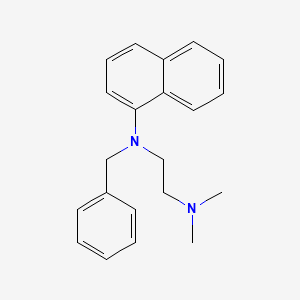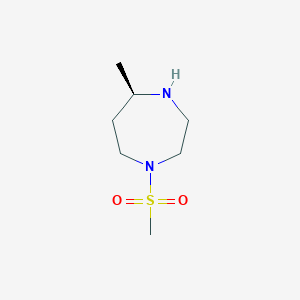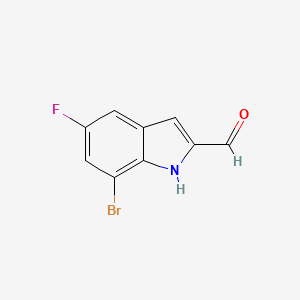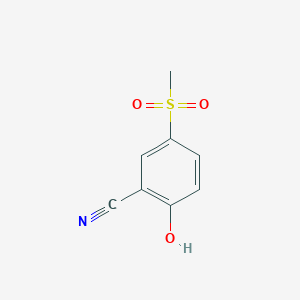
2-Hydroxy-5-(methylsulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO3S It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylsulfonyl)benzonitrile typically involves the introduction of the hydroxyl and methylsulfonyl groups onto a benzonitrile core. One common method involves the sulfonation of 2-hydroxybenzonitrile followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the correct positioning of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl and methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(methylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylsulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The nitrile group can also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzonitrile: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
5-Methylsulfonylbenzonitrile: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(methylsulfonyl)benzonitrile: Similar structure but with different positioning of the methylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
2-Hydroxy-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and potential applications. The combination of hydroxyl, methylsulfonyl, and nitrile groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H7NO3S |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-hydroxy-5-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 |
Clave InChI |
MWNGHNVWBUZRJO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12816031.png)
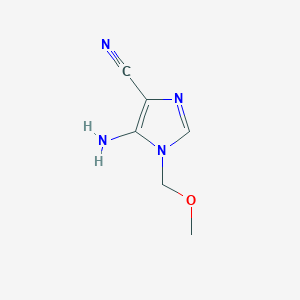
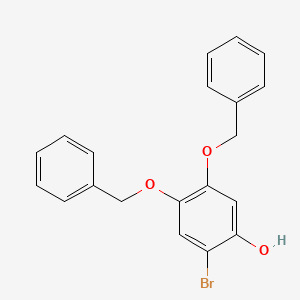
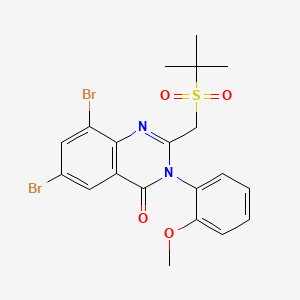
![2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B12816046.png)

